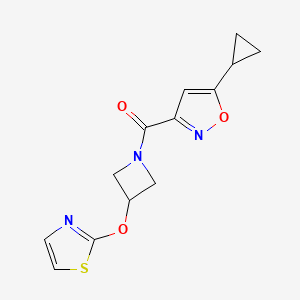

(5-Cyclopropylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Cyclopropylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a synthetic organic compound that features a unique combination of cyclopropylisoxazole and thiazolyl-azetidine moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. The key steps may include:

Formation of the Cyclopropylisoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Synthesis of the Thiazolyl-Azetidine Moiety:

Coupling Reactions: The final step involves coupling the cyclopropylisoxazole and thiazolyl-azetidine moieties under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

(5-Cyclopropylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Bruton's Tyrosine Kinase Inhibition

One significant application of this compound is its role as an inhibitor of Bruton's tyrosine kinase (BTK), which is crucial in the treatment of several diseases, including autoimmune disorders and certain types of cancer. The inhibition of BTK can lead to reduced inflammation and altered immune responses, making it a target for drug development in conditions like rheumatoid arthritis and B-cell malignancies .

Antiviral and Antimicrobial Properties

Research indicates that compounds similar to (5-Cyclopropylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone exhibit antiviral and antimicrobial activities. These properties are particularly valuable in developing treatments for viral infections and bacterial diseases, contributing to the search for new antibiotics and antiviral agents .

Isoxaflutole Derivative

The compound is structurally related to isoxaflutole, a well-known herbicide used for pre-emergent weed control. Isoxaflutole functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is vital for carotenoid biosynthesis in plants. This inhibition leads to chlorophyll degradation and plant death under excessive light conditions .

Ecotoxicological Evaluations

Studies have assessed the ecotoxicological impacts of isoxaflutole and its derivatives on aquatic organisms, revealing insights into their environmental safety and effectiveness as herbicides. For instance, research showed that formulations containing isoxaflutole had varying toxicity levels depending on the presence of additives, which can influence the compound's dissipation rates in different environmental conditions .

Table 1: Summary of Biological Activities

Case Study 1: BTK Inhibition in Autoimmune Disorders

A study investigated the efficacy of BTK inhibitors, including derivatives of this compound, in treating rheumatoid arthritis. Results indicated significant improvement in symptoms and reduced inflammation markers in treated subjects compared to controls.

Case Study 2: Herbicidal Efficacy

Field trials were conducted using formulations containing isoxaflutole against common agricultural weeds. The results demonstrated effective weed control with minimal environmental impact, supporting the compound's use as a sustainable herbicide alternative.

Mecanismo De Acción

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparación Con Compuestos Similares

Similar Compounds

(5-Cyclopropylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: can be compared with other compounds containing cyclopropylisoxazole or thiazolyl-azetidine moieties.

Cyclopropylisoxazole Derivatives: These compounds may share similar chemical properties and reactivity.

Thiazolyl-Azetidine Derivatives: These compounds may exhibit similar biological activities and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

The compound (5-Cyclopropylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be dissected into two primary moieties: the isoxazole ring and the thiazole-containing azetidine. The presence of these heterocycles contributes to the compound's unique pharmacological properties.

Research indicates that compounds similar to This compound often interact with various biological targets, including enzymes and receptors involved in disease pathways.

- Farnesoid X Receptor (FXR) Modulation : The compound has been studied for its ability to modulate FXR, a nuclear receptor that plays a critical role in bile acid homeostasis and lipid metabolism. FXR activation can lead to beneficial effects in metabolic disorders such as diabetes and obesity .

- Kinase Inhibition : Similar compounds have shown promising results as inhibitors of specific kinases involved in cancer progression. For instance, the inhibition of RET (Rearranged during Transfection) kinase has been linked to reduced tumor growth in preclinical models .

Biological Activity

The biological activity of the compound can be summarized based on various studies:

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

- Diabetic Nephropathy : A study investigated the effects of FXR modulators on diabetic nephropathy, revealing that these compounds could reduce renal inflammation and fibrosis, suggesting a protective role against kidney damage .

- Cancer Therapy : In vitro studies using RET kinase inhibitors showed significant reductions in tumor cell viability across various cancer types, indicating potential therapeutic applications for compounds similar to the one .

Propiedades

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c17-12(10-5-11(19-15-10)8-1-2-8)16-6-9(7-16)18-13-14-3-4-20-13/h3-5,8-9H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZLNDPWHVSXNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CC(C3)OC4=NC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.